Chloramphenicol succinate (sodium)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

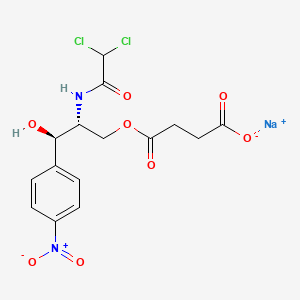

Chloramphenicol succinate (sodium) is a broad-spectrum antibiotic agent used for the treatment of acute and severe infections caused by susceptible bacterial strains . It is an ester prodrug of chloramphenicol, which means it is converted into the active form, chloramphenicol, in the body . Chloramphenicol succinate (sodium) was granted FDA approval on February 20, 1959 .

Métodos De Preparación

Chloramphenicol succinate (sodium) is synthesized using succinic anhydride and chloramphenicol as raw materials. The esterification reaction is catalyzed by organic amine, resulting in the formation of chloramphenicol succinate . The product is then refined to obtain a high-purity compound . Industrial production methods involve the preparation of chloramphenicol sodium succinate for injection, which is freeze-dried in vials .

Análisis De Reacciones Químicas

Chloramphenicol succinate (sodium) undergoes various chemical reactions, including hydrolysis, which converts it into the active chloramphenicol . It is also involved in substitution reactions where the succinate group is replaced by other functional groups. Common reagents used in these reactions include sodium hydroxide and other bases . The major product formed from these reactions is chloramphenicol, which is the active antibiotic form .

Aplicaciones Científicas De Investigación

Chloramphenicol succinate (sodium) has a wide range of scientific research applications. In chemistry, it is used as a selection agent for transformed cells containing chloramphenicol resistance genes . In biology, it is used for bacterial selection in molecular biology applications . In medicine, it is used to treat serious bacterial infections where less dangerous drugs are ineffective or contraindicated . In industry, it is used in the production of various pharmaceutical formulations .

Mecanismo De Acción

Chloramphenicol succinate (sodium) is hydrolyzed into the active chloramphenicol in the body . Chloramphenicol binds to the residues A2451 and A2452 in the 23S rRNA of the 50S ribosomal subunit of bacterial ribosomes, preventing translation and inhibiting protein synthesis . This action stops bacterial growth and exerts its antibiotic effects .

Comparación Con Compuestos Similares

Chloramphenicol succinate (sodium) is similar to other broad-spectrum antibiotics such as tetracycline and erythromycin . it is unique in its ability to bind to the 23S rRNA of the 50S ribosomal subunit, which is different from the binding sites of other antibiotics . Similar compounds include chloramphenicol, tetracycline, erythromycin, and streptomycin .

Propiedades

Fórmula molecular |

C15H15Cl2N2NaO8 |

|---|---|

Peso molecular |

445.2 g/mol |

Nombre IUPAC |

sodium;4-[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate |

InChI |

InChI=1S/C15H16Cl2N2O8.Na/c16-14(17)15(24)18-10(7-27-12(22)6-5-11(20)21)13(23)8-1-3-9(4-2-8)19(25)26;/h1-4,10,13-14,23H,5-7H2,(H,18,24)(H,20,21);/q;+1/p-1/t10-,13-;/m1./s1 |

Clave InChI |

RPLOPBHEZLFENN-HTMVYDOJSA-M |

SMILES isomérico |

C1=CC(=CC=C1[C@H]([C@@H](COC(=O)CCC(=O)[O-])NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na+] |

SMILES canónico |

C1=CC(=CC=C1C(C(COC(=O)CCC(=O)[O-])NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Bromonaphthalen-1-yl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B12432270.png)

![3-(3-Methoxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)prop-2-enoic acid](/img/structure/B12432290.png)

![(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B12432328.png)

![(2S,3R,4S,5S,6R)-2-[[(1R,2R,3S,4R,5R)-2,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432344.png)